molecular formula C13H11ClO2S B1352781 [2-(4-Methylphenyl)phenyl]sulfonyl chloride CAS No. 173253-46-8

[2-(4-Methylphenyl)phenyl]sulfonyl chloride

Cat. No. B1352781
M. Wt: 266.74 g/mol
InChI Key: RONQPPYFBKIXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(4-Methylphenyl)phenyl]sulfonyl chloride” is a chemical compound with the molecular formula C13H11ClO2S and a molecular weight of 266.75 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of “[2-(4-Methylphenyl)phenyl]sulfonyl chloride” consists of a biphenyl core with a methyl group attached to one of the phenyl rings and a sulfonyl chloride group attached to the other .


Chemical Reactions Analysis

Sulfonyl chlorides, such as “[2-(4-Methylphenyl)phenyl]sulfonyl chloride”, are typically used as electrophiles in electrophilic aromatic substitution reactions . They can react with nucleophiles to form sulfonamides or sulfonic esters .


Physical And Chemical Properties Analysis

“[2-(4-Methylphenyl)phenyl]sulfonyl chloride” is a white to yellow solid with a molecular weight of 266.75 . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis of Alkane- and Arylsulfonyl Chlorides : Sulfonyl chlorides, including [2-(4-Methylphenyl)phenyl]sulfonyl chloride, are extensively used in producing detergents, pharmaceuticals, dyes, and herbicides. A study by Lezina, Rubtsova, and Kuchin (2011) developed a convenient and high-yield method for synthesizing sulfonyl chlorides, highlighting their broad applicability in various industries (Lezina, Rubtsova, & Kuchin, 2011).

  • Photoredox-Catalyzed Cascade Annulation : Yan, Xu, Zhou, Chen, and Song (2018) developed a photoredox-catalyzed cascade annulation process involving sulfonyl chlorides. This method effectively synthesizes benzothiophenes and benzoselenophenes, demonstrating the compound's utility in complex organic syntheses (Yan et al., 2018).

  • Sulfonyl Chlorides in Synthesis of Phenylboronic Acids : Vedsø, Olesen, and Hoeg-Jensen (2004) explored the use of sulfonyl chlorides in synthesizing phenylboronic esters. These compounds are valuable in palladium-catalyzed cross-couplings and could have potential as carbohydrate binders (Vedsø, Olesen, & Hoeg-Jensen, 2004).

  • Ruthenium-Catalyzed Meta Sulfonation : Saidi, Marafie, Ledger, Liu, Mahon, Kociok‐Koehn, Whittlesey, and Frost (2011) reported on the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines using sulfonyl chlorides. This process offers unique regioselectivity, further illustrating the compound's versatility in chemical synthesis (Saidi et al., 2011).

  • Synthesis of Functional Aromatic Multisulfonyl Chlorides : Percec, Bera, De, Sanai, Smith, Holerca, Barboiu, Grubbs, and Fréchet (2001) described the synthesis of functional aromatic multisulfonyl chlorides. These compounds are crucial building blocks for creating dendritic and other complex organic molecules (Percec et al., 2001).

  • Electrochemical Synthesis of Zinc(II) Complexes : Castro, Cabaleiro, Pérez-Lourido, Romero, García-Vázquez, and Sousa (2002) utilized [2-(4-Methylphenyl)phenyl]sulfonyl chloride in the electrochemical synthesis of zinc(II) complexes. This research exemplifies the compound's role in the development of metal complexes with potential applications in various fields (Castro et al., 2002).

Safety And Hazards

“[2-(4-Methylphenyl)phenyl]sulfonyl chloride” is corrosive and poses a danger to the eyes, causing serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(4-methylphenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)17(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONQPPYFBKIXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392037
Record name 2-(4-methylphenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methylphenyl)phenyl]sulfonyl chloride

CAS RN

173253-46-8
Record name 2-(4-methylphenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.